molecular formula C7H8N4O B13924039 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one CAS No. 36827-61-9

2,8-Dimethyl-3,7-dihydro-6H-purin-6-one

Cat. No.: B13924039
CAS No.: 36827-61-9
M. Wt: 164.16 g/mol
InChI Key: BXUQSUDRIOVPQD-UHFFFAOYSA-N
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Description

6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- is a chemical compound with the molecular formula C5H4N4O. It is also known by other names such as Hypoxanthine and 6-Hydroxy-1H-purine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Chemical Reactions Analysis

6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are xanthine and guanine .

Scientific Research Applications

6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives.

    Biology: It plays a role in nucleotide metabolism and is involved in the salvage pathways of purine synthesis.

    Medicine: Hypoxanthine is used in the study of gout and other metabolic disorders related to purine metabolism.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent

Mechanism of Action

The mechanism of action of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, which converts it to xanthine and subsequently to uric acid. This pathway is crucial in the regulation of purine levels in the body and is a target for drugs used to treat gout .

Comparison with Similar Compounds

6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- can be compared with other similar compounds such as:

The uniqueness of 6H-PURIN-6-ONE, 1,9-DIHYDRO-2,8-DIMETHYL- lies in its specific role in the salvage pathways of purine metabolism and its use as a biochemical reagent in various scientific studies .

Properties

IUPAC Name

2,8-dimethyl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-3-8-5-6(9-3)10-4(2)11-7(5)12/h1-2H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUQSUDRIOVPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396997
Record name 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36827-61-9
Record name NSC51429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Dimethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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